molecular formula C8H11NO2 B2971843 3-(Methoxymethoxy)aniline CAS No. 96649-05-7

3-(Methoxymethoxy)aniline

Cat. No.: B2971843
CAS No.: 96649-05-7
M. Wt: 153.181
InChI Key: LYUGTXVKEWULGQ-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)aniline, also known by its chemical formula C8H11NO2, is an organic compound that belongs to the class of anilines. It is characterized by the presence of a methoxymethoxy group attached to the benzene ring at the meta position relative to the amino group. This compound is primarily used in research and development settings and has various applications in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-nitroaniline with methoxymethyl chloride in the presence of a base, followed by reduction of the nitro group to an amino group .

Industrial Production Methods: While specific industrial production methods for 3-(Methoxymethoxy)aniline are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The process may involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce bromo or chloro derivatives .

Scientific Research Applications

3-(Methoxymethoxy)aniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethoxy)aniline involves its interaction with molecular targets through its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the methoxymethoxy group can undergo cleavage to release methanol and form reactive intermediates. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 3-(Methoxymethoxy)aniline is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to other aniline derivatives. This makes it valuable in specific synthetic applications where selective reactivity is required .

Properties

IUPAC Name

3-(methoxymethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUGTXVKEWULGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 11 (5.68 g, 31 mmol) in 310 mL moist ether (8:2:1 Et2O/EtOH/H2O) was cooled to 0° C., and treated with freshly prepared Al—Hg (5.2 g Al, 217 mmol) in small 1×1 cm pieces. The reaction mixture was stirred vigorously for 0.5 h at 0° C., and 1 h at 25° C. The reaction mixture was filtered through Celite, and the Celite was washed thoroughly with Et2O (5×50 mL). The filtrate was washed with saturated aqueous NaCl (300 mL), dried (Na2SO4), and concentrated under reduced pressure to afford 12 (4.23 g, 89%) as a golden oil, which was immediately carried on to the next step without further purification. For 12: 1H NMR (CDCl3, 250 MHz) δ 7.05 (t, J=8.0 Hz, 1H), 6.38 (m, 3H), 5.12 (s, 2H), 3.70 (br s, 2H), 3.46 (s, 3H); 13C NMR (CDCl3, 250 MHz) δ 158.2, 147.7, 129.9, 108.7, 106.0, 102.9, 94.0, 55.7; IR (film) νmax 3452, 3367, 2955, 2900, 1623, 1601, 1494, 1287, 1147, 1074, 1009 cm−; FABHRMS (NBA/NaI) m/z 153.0786 (C8H11NO2 requires 153.0790).
Name
Quantity
5.68 g
Type
reactant
Reaction Step One
Name
Quantity
310 mL
Type
solvent
Reaction Step One
Name
Yield
89%

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